molecular formula C4H5ClO2 B7902176 2-Chlorobut-2-enoic acid CAS No. 53993-41-2

2-Chlorobut-2-enoic acid

Cat. No. B7902176
CAS RN: 53993-41-2
M. Wt: 120.53 g/mol
InChI Key: WMDBQMYVAIBBDH-IHWYPQMZSA-N
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Description

2-Chlorobut-2-enoic acid is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Irreversible Inhibitors of GABA-transaminase : 4-amino-3-halogenobut-2-enoic acids, including chlorinated derivatives, have been synthesized as potential irreversible inhibitors of the enzyme GABA-transaminase, which is significant in neurochemistry (Allan, Johnston, & Twitchin, 1980).

  • DNA Interaction and Antitumor Activities : Certain derivatives, such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have been synthesized and studied for their interaction with DNA and antitumor activities. These compounds also show antioxidant properties (Sirajuddin et al., 2015).

  • Synthesis of Heterocyclic Compounds with Antibacterial Activities : Some studies have utilized 4-oxobut-2-enoic acid derivatives as starting materials for preparing heterocyclic compounds, which are then studied for their antibacterial properties (El-Hashash et al., 2015).

  • Synthesis of Various N-Heterocycles : Derivatives of 4-oxobut-2-enoic acid have been used in the synthesis of a range of N-heterocyclic compounds, demonstrating the versatility of these acids in organic chemistry (El-Hashash & Rizk, 2013).

  • Preparation of Disubstituted Prop-2-enoic Acids : Studies have shown the efficacy of using iodobut-2-enoic acids for the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a reaction catalyzed by palladium (Abarbri et al., 2002).

  • Microwave-Assisted Synthesis of Acrylic Acid Derivatives : The derivatives of 4-oxobut-2-enoic acid have been efficiently synthesized using microwave assistance and ytterbium triflate catalyst, highlighting a novel method in synthetic chemistry (Tolstoluzhsky et al., 2008).

  • Antimicrobial Activity of Heterocyclic Compounds : 4-oxobut-2-enoic acid derivatives have been used in synthesizing compounds with notable antimicrobial activities, emphasizing their importance in the development of new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).

  • Quantum-Chemistry Descriptors in Antioxidant Activity : The antioxidant activity of certain derivatives has been studied using quantum-chemistry descriptors and molecular docking, providing insights into their potential as antioxidants (Ardjani & Mekelleche, 2016).

properties

IUPAC Name

(Z)-2-chlorobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBQMYVAIBBDH-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902437
Record name NoName_1680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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